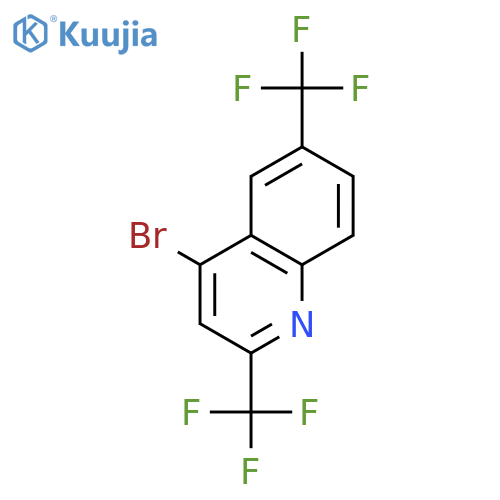Cas no 35853-48-6 (2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97%)

35853-48-6 structure
商品名:2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97%
CAS番号:35853-48-6
MF:C11H4BrF6N
メガワット:344.050582885742
MDL:MFCD12197304
CID:855104
PubChem ID:21543562
2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97% 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2,6-bis(trifluoromethyl)quinoline
- SB72174
- 2,6-Bis(trifluoromethyl)-4-bromoquinoline,97%
- AS-67214
- SY068092
- CS-0060677
- W18190
- 35853-48-6
- DB-181679
- AKOS023114828
- DTXSID80615777
- 2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97%
- SCHEMBL9493530
- MFCD12197304
- IJCXJMWXDNLXDN-UHFFFAOYSA-N
- 2,6-BIS(TRIFLUOROMETHYL)-4-BROMOQUINOLINE
-
- MDL: MFCD12197304
- インチ: InChI=1S/C11H4BrF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
- InChIKey: IJCXJMWXDNLXDN-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NC(=CC(=C2C=C1C(F)(F)F)Br)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 342.94313g/mol
- どういたいしつりょう: 342.94313g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 12.9Ų
2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97% 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM224191-10g |
4-Bromo-2,6-bis(trifluoromethyl)quinoline |
35853-48-6 | 95% | 10g |
$402 | 2021-08-04 | |
| 1PlusChem | 1P00C81S-1g |
4-Bromo-2,6-bis(trifluoromethyl)quinoline |
35853-48-6 | 95% | 1g |
$26.00 | 2025-02-26 | |
| A2B Chem LLC | AF69504-250mg |
2,6-Bis(trifluoromethyl)-4-bromoquinoline |
35853-48-6 | 95% | 250mg |
$22.00 | 2024-04-20 | |
| A2B Chem LLC | AF69504-1g |
2,6-Bis(trifluoromethyl)-4-bromoquinoline |
35853-48-6 | 95% | 1g |
$28.00 | 2024-04-20 | |
| Aaron | AR00C8A4-100mg |
4-Bromo-2,6-bis(trifluoromethyl)quinoline |
35853-48-6 | 98% | 100mg |
$5.00 | 2025-01-24 | |
| eNovation Chemicals LLC | D771016-250mg |
4-bromo-2,6-bis(trifluoromethyl)quinoline |
35853-48-6 | 95% | 250mg |
$60 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131317-1g |
4-Bromo-2,6-bis(trifluoromethyl)quinoline |
35853-48-6 | 98% | 1g |
¥387.00 | 2024-05-17 | |
| eNovation Chemicals LLC | D771016-5g |
4-bromo-2,6-bis(trifluoromethyl)quinoline |
35853-48-6 | 95% | 5g |
$260 | 2025-02-21 | |
| eNovation Chemicals LLC | D771016-250mg |
4-bromo-2,6-bis(trifluoromethyl)quinoline |
35853-48-6 | 95% | 250mg |
$65 | 2025-03-01 | |
| eNovation Chemicals LLC | D771016-100mg |
4-bromo-2,6-bis(trifluoromethyl)quinoline |
35853-48-6 | 95% | 100mg |
$55 | 2025-03-01 |
2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97% 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
35853-48-6 (2,6-Bis(trifluoromethyl)-4-bromoquinoline ,97%) 関連製品
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
